N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have focused on synthesizing new derivatives and understanding their structural properties. For instance, an unusual ring-expansion process led to the synthesis of a compound through attempted cyclization, which provided insights into novel synthetic pathways and potential medicinal applications (Kolluri et al., 2018). Another study detailed the synthesis and molecular docking of N-ethyl-N-methylbenzenesulfonamide derivatives, highlighting their antimicrobial and antiproliferative activities, which could be significant for drug development (Abd El-Gilil, 2019).
Medicinal Chemistry Applications
Several studies have explored the compound's applications in medicinal chemistry. A novel class of [1,4]oxazepine-based primary sulfonamides showed strong inhibition against human carbonic anhydrases, suggesting therapeutic relevance (Sapegin et al., 2018). Additionally, the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists were reported, indicating the potential for HIV-1 infection prevention (De-ju, 2015).
Innovative Synthetic Methods
Research has also focused on developing innovative synthetic methods for producing derivatives of the compound. For instance, a study demonstrated a novel one-pot multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for generating compounds with potential biological activities (Shaabani et al., 2010). Another study reported an eco-friendly synthesis of benzoxazepine and malonamide derivatives in aqueous media, emphasizing sustainable and efficient synthetic strategies (Babazadeh et al., 2016).
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-9-10-24-17-8-7-14(12-16(17)18(20)21)19-25(22,23)15-6-4-5-13(2)11-15/h4-8,11-12,19H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIULVIRNSTDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.